![molecular formula C18H16N4O5 B2648344 methyl 4-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)benzoate CAS No. 2034412-20-7](/img/structure/B2648344.png)

methyl 4-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

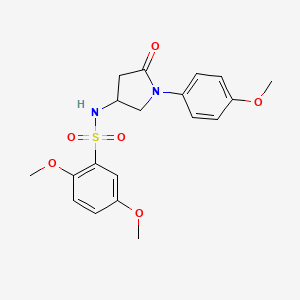

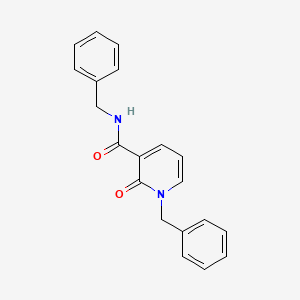

“Methyl 4-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)benzoate” is a complex organic compound. It contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with a pyridine ring . The compound also contains a carbamoyl group and a benzoate group .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Systems

Methyl 4-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)benzoate has been utilized in the synthesis of various heterocyclic systems. For instance, it was used as a reagent in the preparation of 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic compounds like 4H-pyrimido[1,2-b]pyridazin-4-ones and 5H-thiazolo[3,2-a]pyrimidin-5-ones. These compounds were further modified through catalytic transfer hydrogenation or treatment with hydrogen bromide in acetic acid to produce derivatives like 3-amino-4H-pyrido[1,2-a]-pyrimidin-4-ones and 6-amino-5H-thiazolo[3,2-a]pyrimidin-5-ones. The generation of these diverse heterocyclic structures showcases the chemical's versatility in organic synthesis and its potential role in creating compounds with various biological activities (Toplak et al., 1999).

Herbicidal Applications

In the field of agriculture, this chemical has been modified for use as a herbicidal ingredient. For example, its derivative, methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate, demonstrated effective herbicidal activity against barnyard grass in paddy rice. Such applications highlight the compound's potential in contributing to the development of novel herbicides for efficient weed control, which is crucial for agricultural productivity (Tamaru et al., 1997).

Crystallographic and Structural Studies

From a structural perspective, the compound has been synthesized and analyzed via single crystal X-ray diffraction, providing insights into its molecular structure and crystal packing. The analysis revealed interesting features like disorder within the methoxycarbonyl group and significant conjugations within the triazene moieties of the molecule, offering valuable information about its structural dynamics and potential interactions with other molecules (Moser et al., 2005).

Coordination Chemistry and Metal Complex Formation

Furthermore, this compound has shown its utility in coordination chemistry by acting as a ligand in the formation of metal complexes with various metals like Co(II), Ni(II), Cu(II), and Cu(I). The resulting metal complexes were structurally characterized, displaying a range of ligand conformations and coordination modes. These complexes exhibited unique structural types and interactions, such as C-H…π and π…π interactions and various hydrogen bonds, extending their dimensionalities and hinting at potential applications in materials science or catalysis (Xie et al., 2014).

Propiedades

IUPAC Name |

methyl 4-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5/c1-27-17(25)12-6-4-11(5-7-12)15(23)20-9-10-22-16(24)13-3-2-8-19-14(13)21-18(22)26/h2-8H,9-10H2,1H3,(H,20,23)(H,19,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOIPPJHTXGAIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2648262.png)

![N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine](/img/structure/B2648263.png)

![3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2648266.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2648268.png)

![ethyl 3-({[2-methyl-5-(1H-pyrazol-5-yl)-3-furyl]sulfonyl}amino)benzoate](/img/structure/B2648269.png)

![2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone](/img/structure/B2648275.png)